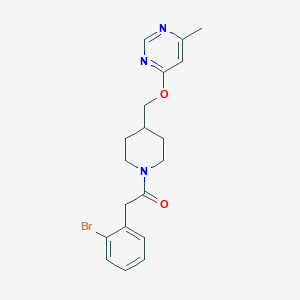![molecular formula C19H19NO4S2 B2815382 4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid CAS No. 1428380-21-5](/img/structure/B2815382.png)
4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain furan and thiophene rings. These intermediates are then subjected to various chemical reactions, such as nucleophilic substitution and condensation reactions, to form the final product. Common reagents used in these reactions include strong acids, bases, and organic solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction and elevated temperatures for oxidation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran, and dihydrothiophene derivatives. These products can further undergo additional chemical transformations to yield a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets. The furan and thiophene rings can form π-π interactions with aromatic amino acids in proteins, potentially inhibiting their function. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
Furan-2-carboxylic acid: A furan derivative that shares some reactivity with the target compound.
2-Thiophenemethanol: A thiophene derivative with a hydroxyl group that can undergo similar chemical reactions.
Uniqueness
4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is unique due to its combination of furan and thiophene rings, which provide a diverse range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
5-[furan-2-ylmethyl(thiophen-3-ylmethyl)amino]-5-oxo-3-thiophen-2-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c21-18(9-15(10-19(22)23)17-4-2-7-26-17)20(11-14-5-8-25-13-14)12-16-3-1-6-24-16/h1-8,13,15H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDVBVWSGBPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)CC(CC(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/new.no-structure.jpg)
![5-(4-Ethylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2815302.png)


![tert-butyl 4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2815306.png)


![Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815312.png)


![2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2815316.png)



